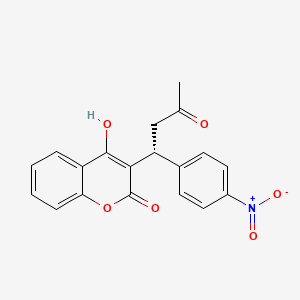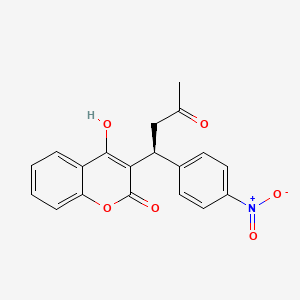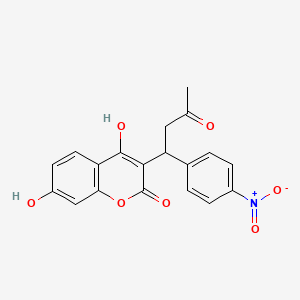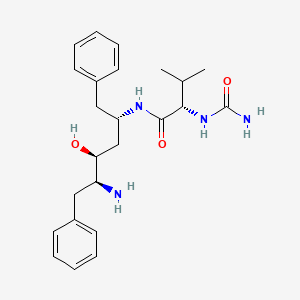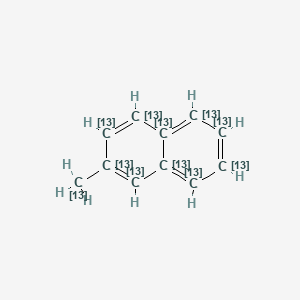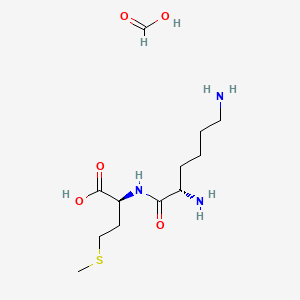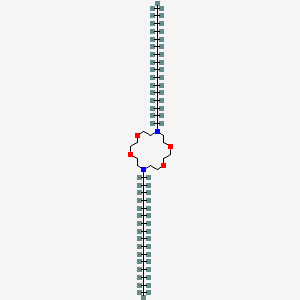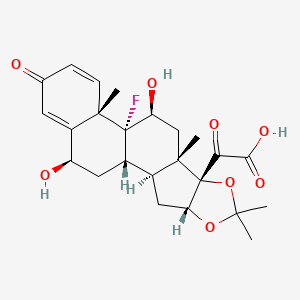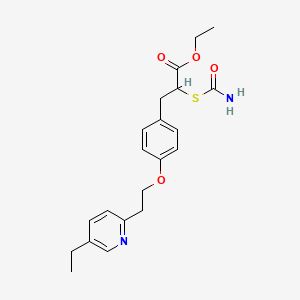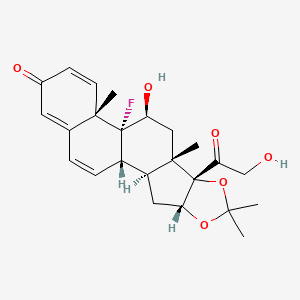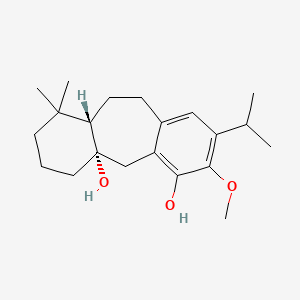
Salvicanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Salvicanol is a natural product found in Salvia mellifera, Salvia apiana, and other organisms with data available.
科学的研究の応用
Chemical Composition and Synthesis
- Salvicanol, a diterpene isolated from Salvia mellifera, has a unique structure established by spectral data and chemical correlations, and its absolute configuration was confirmed by X-ray diffraction analysis (González et al., 1991).
- The first total synthesis of demethyl salvicanol, a variant of salvicanol, was achieved, highlighting its complex structure and the potential for laboratory synthesis (Wang et al., 1996).
Biological Activities
- Salvicine, a derivative of salvicanol, is a novel DNA topoisomerase II inhibitor with potent anticancer activity. It significantly reduces lung metastasis in human breast carcinoma models without affecting primary tumor growth, indicating its potential in cancer treatment (Lang et al., 2005).
- Salvicine also exerts cytotoxic effects on multidrug-resistant tumor cells, suggesting its effectiveness against drug-resistant forms of cancer. Its mechanism involves downregulation of the MDR-1 gene and apoptosis induction (Miao et al., 2003).
- The drug's anticancer properties are further enhanced by its ability to generate reactive oxygen species (ROS), contributing to its cytotoxicity and DNA damage in tumor cells (Cai et al., 2007).
Pharmacological Insights
- Salvicine's mechanism of action is unique in that it acts by trapping DNA-topoisomerase II complexes, different from other anti-topoisomerase II agents. This discovery provides valuable insights into its distinct antitumor properties (Meng et al., 2001).
- Further research has shown that salvicine functions as a Topoisomerase II poison by binding to the ATP pocket, a novel mechanism not previously seen in other eukaryotic Topoisomerase II poisons (Hu et al., 2006).
特性
CAS番号 |
101409-58-9 |
|---|---|
製品名 |
Salvicanol |
分子式 |
C21H32O3 |
分子量 |
332.484 |
IUPAC名 |
(1S,11S)-5-methoxy-12,12-dimethyl-6-propan-2-yltricyclo[9.4.0.03,8]pentadeca-3,5,7-triene-1,4-diol |
InChI |
InChI=1S/C21H32O3/c1-13(2)15-11-14-7-8-17-20(3,4)9-6-10-21(17,23)12-16(14)18(22)19(15)24-5/h11,13,17,22-23H,6-10,12H2,1-5H3/t17-,21-/m0/s1 |
InChIキー |
ZDTGWUOVMWQKPA-UWJYYQICSA-N |
SMILES |
CC(C)C1=C(C(=C2CC3(CCCC(C3CCC2=C1)(C)C)O)O)OC |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



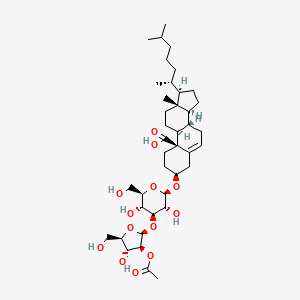

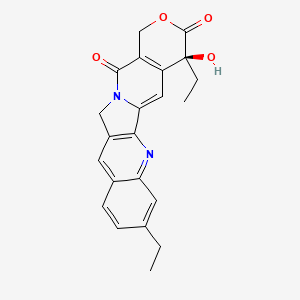
![Bicyclo[4.1.0]hepta-2,4-diene-7-carboxamide](/img/structure/B564412.png)
